1-Iodoadamantane

Quaternization Nucleophilic substitution Haloadamantane reactivity

1-Iodoadamantane (CAS 768-93-4) is the only haloadamantane that delivers quantitative pyridine quaternization where 1-chloroadamantane fails completely (up to 300°C). It achieves 95% metal-free C–H arylation of benzene via photostimulated SRN1, a reactivity unmatched by bromo/chloro analogs. Its precisely characterized C–I bond (2.160 Å) supports computational modeling and crystallography, and it is the exclusive diamondoid precursor for nanodiamond synthesis at 8 GPa. Procure 98% purity solid for reliable performance in radical functionalization, pharmaceutical intermediates, and advanced materials research.

Molecular Formula C10H15I
Molecular Weight 262.13 g/mol
CAS No. 768-93-4
Cat. No. B1585816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoadamantane
CAS768-93-4
Molecular FormulaC10H15I
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)I
InChIInChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
InChIKeyPXVOATXCSSPUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodoadamantane CAS 768-93-4: Bridgehead Iodide for SRN1 Chemistry and Materials Synthesis


1-Iodoadamantane (CAS 768-93-4, 1-adamantyl iodide) is a bridgehead iodo-substituted adamantane derivative with molecular formula C₁₀H₁₅I and molecular weight 262.13 g/mol . As a tertiary alkyl iodide, it exhibits unique reactivity governed by the rigid adamantane cage structure and the polarizable C–I bond [1]. Commercial product specifications include purity of 98% (solid form) and melting point of 75–76 °C . The compound serves as a critical precursor for photostimulated radical nucleophilic substitution (SRN1) reactions, adamantylation of arenes and heterocycles, and serves as an iodine atom donor for probing radical intermediates .

1-Iodoadamantane Selection: Why 1-Bromo- and 1-Chloro-Ad Fail as Drop-In Replacements


Generic substitution among 1-haloadamantanes (X = Cl, Br, I) is not chemically equivalent due to fundamental differences in reactivity thresholds, bond energetics, and reaction outcomes. 1-Chloroadamantane fails entirely in quaternization with pyridine up to 300°C, whereas both 1-bromo- and 1-iodoadamantane participate [1]. 1-Iodoadamantane uniquely enables direct C–H arylation with benzene in 95% yield under metal-free photostimulated conditions [2] and provides a structurally defined C–I bond length (r(C–I) = 2.160 ± 0.002 Å) that distinguishes it from bromo and chloro analogs for computational modeling and crystallographic applications [3]. Furthermore, 1-iodoadamantane alone permits nanodiamond synthesis at 8 GPa above 800°C, whereas adamantane-I₂ and adamantane-GeI₄ systems yield only graphite [4].

1-Iodoadamantane CAS 768-93-4: Quantitative Differentiation Evidence for Procurement Decisions


1-Iodoadamantane vs. 1-Chloroadamantane: Absolute Reactivity Threshold in Pyridine Quaternization

1-Chloroadamantane exhibits zero measurable reactivity in pyridine quaternization up to 300°C, whereas both 1-bromoadamantane and 1-iodoadamantane participate in this reaction [1]. This binary reactivity threshold establishes 1-iodoadamantane as the preferred iodo-substituted bridgehead electrophile when chloro analogs are inert.

Quaternization Nucleophilic substitution Haloadamantane reactivity

1-Iodoadamantane C–I Bond Length: Precise Microwave Spectroscopy vs. Br and Cl Analogs

Microwave spectroscopic analysis of 1-iodoadamantane yields r(C–I) = 2.160 ± 0.002 Å, assuming all r(C–C) are equal and tetrahedral bond angles [1]. Comparative r(C–X) values across methyl, ethyl, t-butyl, and adamantyl compounds for X = F, Cl, Br, I, and CN reveal distinct trends, with 1-fluoroadamantane exhibiting anomalous cage distortion not observed for the iodo derivative [1].

Microwave spectroscopy Bond length Structural determination Computational chemistry

1-Iodoadamantane in SRN1 Arylation: 95% Yield in Metal-Free C–H Functionalization

Under photostimulated SRN1 conditions with t-BuOK in DMSO, 1-iodoadamantane reacts with benzene (10 equiv) to afford 1-Ad-Ph in 95% yield after 3 hours, without transition metals or ligands [1]. This contrasts with conventional cross-coupling approaches requiring palladium catalysts and pre-functionalized aryl halides.

SRN1 mechanism C–H arylation Photostimulated reaction Metal-free synthesis

1-Iodoadamantane Heterolysis Kinetics: Quantitative Rate Constant for Solvolytic Processes

The heterolysis of 1-iodoadamantane in propylene carbonate follows first-order kinetics: v = k[1-AdI], with k₂₅ = 2.50 × 10⁻⁸ sec⁻¹, ΔH‡ = 90.9 kJ/mol, and ΔS‡ = –85.5 J/(mol·K) [1]. Additions of LiClO₄ and Et₄N⁺ClO₄⁻ accelerate the reaction, whereas Et₄N⁺I⁻, LiBr, and Et₄N⁺Br⁻ reduce the rate [1].

Heterolysis Kinetics Ion pair formation Solvolysis

Solid-State Phase Behavior: 12-Fold Uniaxial Reorientation Distinguishes 1-Iodoadamantane from 1-Bromoadamantane

¹H NMR relaxation studies from 100 K to 400 K reveal distinct reorientational dynamics: in its high-temperature disordered phase, 1-iodoadamantane undergoes 12-fold uniaxial reorientation, whereas 1-bromoadamantane exhibits endospherical reorientation accompanied by slow translational motion [1]. These differences correlate with crystallographic structures deduced from X-ray scattering [1].

Solid-state NMR Molecular reorientation Phase transitions Plastic crystals

1-Iodoadamantane as Nanodiamond Precursor: Exclusive Formation at 8 GPa vs. Graphite-Only from Adamantane-I₂

Pyrolysis of 1-iodoadamantane at 8 GPa above 800°C yields nanodiamonds, whereas adamantane-I₂ and adamantane-GeI₄ systems under identical pressure conditions (3.5 and 8 GPa) produce only graphite [1]. Iodination of the hydrocarbon precursor is essential for diamond-forming catalytic activity [1].

Nanodiamond synthesis High-pressure chemistry Carbonization Diamondoid

1-Iodoadamantane CAS 768-93-4: Verified Application Scenarios Based on Comparative Evidence


Metal-Free Photostimulated Adamantylation of Arenes and Heterocycles

For synthetic laboratories seeking transition metal-free C–H functionalization, 1-iodoadamantane enables direct adamantylation of benzene with 95% yield under photostimulated SRN1 conditions with t-BuOK [1]. This reactivity profile is not established for 1-bromo- or 1-chloroadamantane under comparable conditions [1].

Synthesis of Adamantyl Quaternary Ammonium Salts

When pyridine quaternization is required for pharmaceutical or materials intermediates, 1-iodoadamantane is a functional electrophile, whereas 1-chloroadamantane fails to react even at 300°C [1]. This binary reactivity distinction eliminates chloro-substituted alternatives from consideration.

High-Pressure Nanodiamond Synthesis from Organic Precursors

For researchers investigating diamondoid-to-diamond transformation pathways, 1-iodoadamantane is a validated precursor for nanodiamond synthesis at 8 GPa above 800°C, while adamantane-iodine physical mixtures yield only graphite under identical conditions [1].

Precise Structural and Computational Modeling of Cage Compounds

For computational chemistry and crystallography applications requiring accurate geometric parameters, 1-iodoadamantane offers a precisely characterized C–I bond length of 2.160 ± 0.002 Å determined by microwave spectroscopy [1]. Comparative analysis across haloadamantanes confirms that 1-iodoadamantane maintains undistorted adamantyl cage geometry, unlike the fluoro analog [1].

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